(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid
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Overview
Description
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a phenoxy group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis
Substitution with Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable thiophene derivative.
Formation of Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety, which can be achieved through a Heck reaction or a Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Organic Electronics: The compound can be used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its conjugated system.
Medicinal Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in organic electronics. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile: Similar structure but with a nitrile group instead of a propenoic acid moiety.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Properties
IUPAC Name |
(E)-3-(3-phenoxythiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-13(15)7-6-12-11(8-9-17-12)16-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNYQRQBHQNSR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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